9H-fluorene-9-sulfonyl chloride

説明

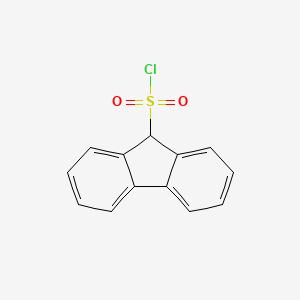

9H-fluorene-9-sulfonyl chloride is a chemical compound with the linear formula C13H9ClO2S . Its CAS Number is 20449-15-4 and it has a molecular weight of 264.732 .

Molecular Structure Analysis

The molecular structure of 9H-fluorene-9-sulfonyl chloride consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . Unfortunately, the exact 3D structure is not provided in the search results.科学的研究の応用

Catalysis and Chemical Reactions

9H-fluorene-9-sulfonyl chloride is utilized in various catalytic and chemical processes. For example, the palladium complex of a disulfonated 9-(3-phenylpropyl)-9′-PCy2-fluorene ligand is an effective catalyst for aqueous Suzuki coupling reactions, demonstrating near quantitative formation of coupling products (Fleckenstein & Plenio, 2007). Additionally, fluorenes with an enamine moiety at the C-9 methylene bridge have been synthesized using a Rh-catalyzed denitrogenative cyclization method starting from 2-ethynylbiaryls and N-sulfonyl azides (Seo et al., 2015).

Photochemical Studies

The compound is also significant in photochemical studies. For instance, the quantum yield of singlet oxygen production by 9H-fluoren-9-one is sensitive to the solvent's nature, providing insights into the interaction of fluorene with micellar media and microemulsions (Martínez, Braun, & Oliveros, 2004).

Material Synthesis

In material science, 9H-fluorene-9-sulfonyl chloride is used for synthesizing various materials. For example, mono- and diacetyl-9H-fluorenes have been prepared using Friedel-Crafts acetylation of 9H-fluorene, which is crucial for understanding the reactivity-selectivity pattern in this process (Titinchi et al., 2008). Furthermore, the effects of different electron-withdrawing moieties on the photoelectric properties of fluorene-based dimers have been explored, highlighting their potential in organic light-emitting diode (OLED) applications (Yuan et al., 2020).

Fuel Cell Technology

In the field of fuel cell technology, novel sulfonated polyimides have been synthesized from derivatives of 9H-fluorene for application as polyelectrolytes, demonstrating good proton conductivity and potential for fuel cell applications (Guo et al., 2002).

Green Chemistry

9H-fluorene-9-sulfonyl chloride plays a role in promoting green chemistry. For instance, it has been used in the synthesis of sulfonated block copolymers containing fluorenyl groups for fuel-cell applications, contributing to the development of more environmentally friendly energy sources (Bae, Miyatake, & Watanabe, 2009).

Chemical Synthesis and Mechanisms

The compound is integral in understanding various chemical synthesis mechanisms. The unexpected formation of a sultine during the Friedel-Crafts sulfonylation of fluorene with 2,4,6-Triisopropylbenzenesulfonyl chloride is one such example, shedding light on reaction pathways and byproducts (Bugner, 1990).

Safety and Hazards

9H-fluorene-9-sulfonyl chloride may cause serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate soil as the product is insoluble and sinks in water . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

特性

IUPAC Name |

9H-fluorene-9-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFBRRNXUMSLSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306225 | |

| Record name | 9H-fluorene-9-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluorene-9-sulfonyl chloride | |

CAS RN |

20449-15-4 | |

| Record name | NSC174677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-fluorene-9-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

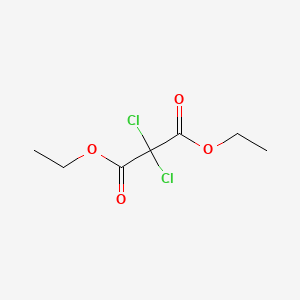

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。